Methyl 3-ethynylcyclobutane-1-carboxylate
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Overview
Description
Methyl 3-ethynylcyclobutane-1-carboxylate is an organic compound with the molecular formula C8H10O2 It is a derivative of cyclobutane, featuring an ethynyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-ethynylcyclobutane-1-carboxylate can be synthesized through several methods. One common approach involves the alkylation of cyclobutanone with ethynylmagnesium bromide, followed by esterification with methanol. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, and the use of a suitable solvent like tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or copper may be employed to facilitate the reaction, and advanced purification techniques like distillation or chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethynylcyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form a cyclobutane derivative with a saturated side chain.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: 3-ethynylcyclobutane-1-carboxylic acid.
Reduction: Methyl 3-ethylcyclobutane-1-carboxylate.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-ethynylcyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and polymers with unique properties.
Mechanism of Action
The mechanism by which methyl 3-ethynylcyclobutane-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, its ethynyl group can undergo cycloaddition reactions with biological molecules, leading to the formation of covalent bonds and modulation of biological activity. The compound may also interact with enzymes or receptors, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-ethylcyclobutane-1-carboxylate: A saturated analog with similar structural features but different reactivity.
Cyclobutanecarboxylic acid derivatives: Compounds with similar cyclobutane cores but different functional groups.
Uniqueness
Methyl 3-ethynylcyclobutane-1-carboxylate is unique due to its ethynyl group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 3-ethynylcyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-3-6-4-7(5-6)8(9)10-2/h1,6-7H,4-5H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEDVAVUJZUTFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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